molecular formula C13H19N5O3S B2597063 ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 1013775-28-4

ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2597063
CAS No.: 1013775-28-4
M. Wt: 325.39
InChI Key: AZCKVFPCPQVAOF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxy-1-methylpyrazole moiety and an ethyl thioacetate side chain. Its synthesis likely involves multi-step reactions, including cyclization and alkylation, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-5-18-11(9-7-17(3)16-12(9)20-4)14-15-13(18)22-8-10(19)21-6-2/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKVFPCPQVAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Structural Overview

The compound features a complex structure that includes both pyrazole and triazole moieties, which are known for their diverse biological activities. The structural formula can be summarized as follows:

Property Details
Molecular Formula C13H19N5O3S
Molecular Weight 325.39 g/mol
CAS Number 1013775-28-4

Synthesis

The synthesis of this compound typically involves several key reactions that allow for the introduction of the pyrazole and triazole functionalities. The methods of synthesis may include multicomponent reactions (MCRs), which have been shown to yield high purity and efficiency in producing biologically active compounds .

Biological Activities

Compounds containing pyrazole and triazole structures have been extensively studied for various biological activities. The following sections outline the prominent biological effects associated with this compound.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. A recent review highlighted that pyrazole derivatives displayed antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of triazole-containing compounds has been well documented. This compound is expected to align with these findings due to its structural similarities with known anticancer agents. In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation effectively .

Other Biological Activities

Additionally, compounds featuring triazole rings have been reported to possess antifungal, antiviral, and anti-inflammatory activities. For example, research has shown that certain triazoles exhibit potent antifungal effects against various fungal pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Antibacterial Screening : A study screened various pyrazole derivatives against E. coli and Bacillus subtilis, revealing promising antibacterial properties at specific concentrations .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of triazole derivatives on different cancer cell lines, demonstrating significant inhibition of cell growth .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity . Ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial potential of similar compounds, derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with the 1,2,4-triazole structure have been identified as selective inhibitors of cyclooxygenases (COX) , particularly COX-2. This compound may possess similar anti-inflammatory properties. Studies indicate that derivatives can inhibit pro-inflammatory markers such as TNF-alpha and IL-6, which are crucial in the inflammatory response .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Research into related pyrazole derivatives has shown promising results in inhibiting tumor growth and proliferation through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .

Case Study 1: Antibacterial Efficacy

In a comparative study of several triazole derivatives, one compound demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the triazole ring could enhance antibacterial potency .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation assessed the anti-inflammatory effects of triazole derivatives in vivo using a carrageenan-induced paw edema model. The results indicated that certain derivatives significantly reduced edema and exhibited a lower ulcerogenic risk compared to traditional NSAIDs like indomethacin .

Chemical Reactions Analysis

Thioether Formation

  • Reaction : Condensation of 1,2,4-triazole-3-thiol derivatives with ethyl chloroacetate.

  • Conditions : DMF solvent, triethylamine base, room temperature .

  • Yield : ~80% for analogous intermediates .

Example :

text
4-Phenyl-1,2,4-triazole-3-thiol + Ethyl chloroacetate → Ethyl 2-(triazolylthio)acetate [1]

Ester to Hydrazide Conversion

  • Reagent : Hydrazine hydrate in propan-2-ol at 60°C .

  • Outcome : Thioacetohydrazide intermediates (94% yield) .

Oxidation and Reduction Reactions

The thioether and ester groups are susceptible to redox modifications:

Reaction TypeReagent/ConditionsProductYield/Outcome
Thioether Oxidation H₂O₂, acidic conditionsSulfoxide or sulfone derivativesVariable, requires optimization
Ester Reduction LiAlH₄ in dry etherPrimary alcohol derivativeHigh selectivity but sensitive to over-reduction

Nucleophilic Substitution at Triazole/Pyrazole Rings

The pyrazole and triazole rings participate in:

Pyrazole Functionalization

  • Methoxy Group Demethylation : HI or BBr₃ yields hydroxylpyrazole derivatives .

  • N-Methylation : CH₃I/K₂CO₃ modifies pyrazole’s nitrogen .

Triazole Ring Modifications

  • Thiol Group Alkylation : Propargyl bromide forms thioether-linked conjugates (e.g., 7–8 in ).

  • Cyclization : Base-mediated closure forms fused heterocycles (e.g., triazolothiadiazines) .

Ester Hydrolysis

  • Acidic : HCl/EtOH → Carboxylic acid (confirmed by IR ~1726 cm⁻¹ ).

  • Basic : NaOH → Sodium carboxylate (soluble in polar solvents).

Hydrazone Formation

  • Reagents : Aryl aldehydes/ketones (e.g., isatin derivatives).

  • Conditions : Ethanol, reflux, 24 h .

  • Product : Schiff base conjugates with anticancer potential (e.g., compound 4 ).

Structural Characterization Data

Key spectral signatures for reaction products:

Functional GroupIR (cm⁻¹)1H NMR^1 \text{H NMR} (DMSO-d6d_6)
Thioether (S–CH₂)650–750δ 3.25–4.59 (m, –SCH₂–)
Ester (C=O)1726–1743δ 1.19 (t, –CH₂CH₃)
Hydrazide (NH–NH₂)3182–3331δ 5.65 (s, NH)

Comparison with Similar Compounds

Piperazinium 2-((5-(Furan-2-Yl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Thio)Acetate

  • Substituents : Furan-2-yl and phenyl groups at the triazole core.
  • Key Differences : Replaces the pyrazole moiety with furan and phenyl groups, reducing steric hindrance but altering electronic properties.
  • Properties : Exhibits moderate toxicity (LD₅₀ = 320 mg/kg in mice) and higher solubility in polar solvents due to the piperazinium counterion .

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole-3-Thiol Derivatives

  • Substituents : 4-Chlorophenyl and pyrrole groups.
  • Key Differences : Chlorine enhances electronegativity, while pyrrole introduces hydrogen-bonding capability.
  • Properties : Demonstrates antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) and lower logP values compared to the target compound due to the polar chlorophenyl group .

2-((4-R-3-(Morpholinomethylene)-4H-1,2,4-Triazol-5-Yl)Thio)Acetic Acid

  • Substituents: Morpholinomethylene group.
  • Key Differences : Incorporates a morpholine ring, increasing basicity and water solubility.
  • Properties : Shows antiradical activity (IC₅₀ = 12–18 µM in DPPH assays) but reduced thermal stability compared to the target compound .

Pyrazole-Functionalized Triazole Derivatives

Ethyl 2-[4-Methyl-5-(Methylamino)-4H-1,2,4-Triazol-3-Yl]Acetate

  • Substituents: Methylamino and methyl groups.
  • Key Differences : Lacks the thioether bridge and pyrazole ring, resulting in a simpler electronic profile.
  • Properties : Higher volatility (bp = 220–225°C) and reduced molecular weight (C₈H₁₄N₄O₂ vs. C₁₃H₁₈N₆O₃S for the target compound) .

(E)-3-Methyl-5-(4-Methylphenoxy)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • Substituents: 4-Methylphenoxy and phenyl groups.
  • Key Differences : Features a carbaldehyde group instead of a triazole-thioacetate system.
  • Properties : Exhibits strong UV absorption (λₘₐₓ = 290 nm) due to extended conjugation but lower chemical stability under basic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP Solubility (mg/mL) Bioactivity (Example)
Target Compound C₁₃H₁₈N₆O₃S 3-Methoxy-1-methylpyrazole, ethyl 2.1* ~15 (DMSO) N/A (Theoretical)
Piperazinium 2-((5-(Furan-2-yl)-4-phenyl-...) C₁₈H₂₀N₆O₃S·C₄H₁₀N₂ Furan, phenyl, piperazinium 1.8 45 (Water) LD₅₀ = 320 mg/kg (Mice)
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)... C₁₄H₁₂ClN₅S 4-Chlorophenyl, pyrrole 3.0 8 (Ethanol) MIC = 8–32 µg/mL
Ethyl 2-[4-methyl-5-(methylamino)-...]acetate C₈H₁₄N₄O₂ Methylamino, methyl 0.9 25 (Methanol) N/A

*Estimated using ChemDraw.

Research Findings and Discussion

  • Steric Considerations : The ethyl and methyl groups introduce steric hindrance, which may reduce reactivity in nucleophilic substitutions but improve metabolic stability .
  • Synthetic Challenges : Analogous compounds require rigorous anhydrous conditions for thioether formation, as seen in THF-based syntheses using lithium bis(trimethylsilyl)amide .
  • Crystallography : Structural elucidation of similar compounds relies on SHELX programs, which are robust for handling anisotropic displacement parameters in triazole derivatives .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Cyclization of thiosemicarbazides under reflux conditions in ethanol (70 mmol scale), as demonstrated for analogous 1,2,4-triazole derivatives . (ii) Microwave-assisted synthesis for improved yield and reduced reaction time, as seen in the synthesis of structurally related triazole-thioacetates . Key intermediates (e.g., 3-methoxy-1-methyl-1H-pyrazole) should be prepared separately and purified via column chromatography. Monitor reaction progress using TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Employ a combination of: (i) X-ray crystallography for unambiguous structural confirmation (e.g., as used for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) . (ii) Spectroscopic techniques :
  • FTIR for functional group analysis (e.g., C=S stretch at ~1200 cm⁻¹).
  • ¹H/¹³C NMR to confirm substituent positions and integration ratios .
    (iii) HPLC-DAD for purity assessment (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do tautomeric equilibria and electronic properties influence the reactivity of this compound?

  • Methodological Answer : Computational studies (DFT or molecular docking) can predict tautomer stability (e.g., thione-thiol equilibrium). Experimental validation via: (i) UV-Vis spectroscopy in solvents of varying polarity to monitor tautomeric shifts . (ii) X-ray crystallography to resolve dominant tautomeric forms in the solid state . Substituents like the 3-methoxy group on the pyrazole ring may stabilize specific tautomers by electron-donating effects .

Q. What strategies resolve contradictions in reported biological activities of analogous 1,2,4-triazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in: (i) Substituent effects : Compare bioactivity datasets for derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups . (ii) Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies to minimize variability . (iii) Structural analogs : Use molecular modeling to correlate activity with steric/electronic parameters (e.g., logP, H-bonding capacity) .

Q. How can this compound serve as a ligand in coordination chemistry?

  • Methodological Answer : The thioacetate and triazole moieties act as chelating sites. Experimental steps include: (i) Synthesis of metal complexes (e.g., with Cu²⁺ or Zn²⁺) under inert atmosphere. (ii) Characterization via:
  • ESI-MS for complex stoichiometry.
  • Magnetic susceptibility measurements for electronic configuration.
  • Single-crystal XRD for coordination geometry .

Q. What are the degradation pathways and stability profiles under varying pH/temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: (i) Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C . (ii) Analyze degradation products using LC-MS and compare with predicted pathways (e.g., hydrolysis of the ester group). (iii) Store the compound at -20°C in anhydrous DMSO for long-term stability .

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